N-(4-bromophenyl)-2-methylbutanamide
Description
N-(4-Bromophenyl)-2-methylbutanamide is an amide derivative characterized by a 4-bromophenyl group attached to a 2-methylbutanamide backbone. Its molecular formula is C₁₁H₁₄BrNO, with a molar mass of 256.14 g/mol. The bromine atom at the para position of the phenyl ring and the branched methyl group on the butanamide chain contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C11H14BrNO/c1-3-8(2)11(14)13-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
LPKOTXKQSMGAIG-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)Br |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications on the Phenyl Ring
N-(4-Methoxybenzylidene)-2-methylbutanamide
- Structure : Contains a methoxy (-OCH₃) group instead of bromine at the para position.
- Properties : The electron-donating methoxy group enhances solubility in polar solvents compared to the bromine-substituted analog. This derivative exhibits antibacterial activity, as reported in Schiff base studies .
N-(2-Nitrophenyl)-4-bromo-benzamide
- Structure: Features a nitro (-NO₂) group at the ortho position alongside a bromophenyl-amide group.
- Properties : The nitro group introduces strong electron-withdrawing effects, increasing acidity of the adjacent amide proton. Crystallographic studies reveal distinct molecular packing due to intermolecular hydrogen bonding involving the nitro group .
- Key Difference : Nitro substitution may enhance stability but reduce bioavailability due to increased polarity.
Modifications in the Amide Chain
[N-(4-Bromophenyl)-pyridine-2-carboxamidato]palladium (C1)
- Structure : Replaces the 2-methylbutanamide chain with a pyridine-2-carboxamide group, forming a bidentate Pd(II) complex.
- Properties : The Pd complex shows anticancer activity, with coordination via the pyridine nitrogen and deprotonated amide nitrogen. FT-IR and X-ray data confirm ligand-metal binding, leading to loss of NH stretching (3321 cm⁻¹ → disappearance) and shifted C=O peaks (1673 cm⁻¹ → 1709 cm⁻¹) .
(2E)-N-(4-Bromophenyl)-3-phenylprop-2-enamide (4-BCA)
- Structure : Contains a cinnamamide (α,β-unsaturated carbonyl) chain instead of 2-methylbutanamide.
- Properties: The conjugated double bond in the cinnamamide group allows for π-π stacking interactions, enhancing binding to hydrophobic pockets in biological targets.
- Key Difference : The planar structure of 4-BCA may improve crystallinity but reduce conformational flexibility compared to the branched 2-methylbutanamide.
Substituent Effects on Bioactivity
AMC3 (N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide)
- Structure: Incorporates a pyridone ring with cyano and methoxyphenyl substituents.
- Properties: Modulates FPRs, showing protective and analgesic effects in preclinical models.
- Key Difference : The extended π-system and electron-withdrawing groups diversify biological interactions compared to the simpler 2-methylbutanamide.
N-(4-Butylphenyl)-2-methylbutanamide
- Structure : Substitutes bromine with a butyl (-C₄H₉) group.
- No direct bioactivity data reported, but structural analogs suggest CNS applications .
- Key Difference : Alkyl substituents prioritize lipophilicity over electrophilic reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
